molecular formula C8H14O4 B8417969 4-[1,3]Dioxan-2-yl-butyric acid

4-[1,3]Dioxan-2-yl-butyric acid

Cat. No. B8417969
M. Wt: 174.19 g/mol
InChI Key: LGCYCNSMVCUZJY-UHFFFAOYSA-N
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Patent
US07429579B2

Procedure details

4-[1,3]Dioxan-2-yl-butyric acid methyl ester (6.8 g, 0.036 mol) was added to a stirred solution of sodium hydroxide (1.87 g, 0.047 mol) in water (30 ml) and methanol (30 ml). The mixture was stirred for 18 h at room temperature and then the solvent evaporated. The residue was partitioned between ethyl acetate (100 ml) and water (100 ml) and cooled to 0° C. The mixture was acidified with hydrochloric acid (1M) to pH 2 and the layers separated. The aqueous layer was further extracted with cold ethyl acetate (100 ml) and the combined organic layers washed with brine (100 ml) and then dried (Na2SO4). The solvents were evaporated and the crude solid (5.56 g) was used in the next step.
Name
4-[1,3]Dioxan-2-yl-butyric acid methyl ester
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[CH2:4][CH2:5][CH2:6][CH:7]1[O:12][CH2:11][CH2:10][CH2:9][O:8]1.[OH-].[Na+]>O.CO>[O:8]1[CH2:9][CH2:10][CH2:11][O:12][CH:7]1[CH2:6][CH2:5][CH2:4][C:3]([OH:13])=[O:2] |f:1.2|

Inputs

Step One
Name
4-[1,3]Dioxan-2-yl-butyric acid methyl ester
Quantity
6.8 g
Type
reactant
Smiles
COC(CCCC1OCCCO1)=O
Name
Quantity
1.87 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (100 ml) and water (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with cold ethyl acetate (100 ml)
WASH
Type
WASH
Details
the combined organic layers washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
O1C(OCCC1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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